

Using Sodelglitazar in non-alcoholic steatohepatitis (NASH) research models

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Compound of Interest

Compound Name: Sodelglitazar

Cat. No.: B1681033

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Application Notes and Protocols for Sodelglitazar in NASH Research Models

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis[1][2][3]. Its increasing prevalence is linked to the global rise in obesity and type 2 diabetes[4]. The complex pathophysiology of NASH involves dysregulated lipid metabolism, insulin resistance, and chronic inflammation, making it a challenging target for therapeutic intervention[5]. Currently, there is a significant need for effective pharmacological treatments to halt or reverse disease progression.

Sodelglitazar (Saroglitazar) is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), with a predominant activity on PPAR α . This dual mechanism allows it to target multiple pathogenic pathways in NASH. PPAR α activation primarily regulates fatty acid oxidation and improves lipid profiles, while PPAR γ activation enhances insulin sensitivity and exerts anti-inflammatory effects. These combined actions make **Sodelglitazar** a promising agent for NASH research, addressing steatosis, inflammation, and insulin resistance simultaneously.

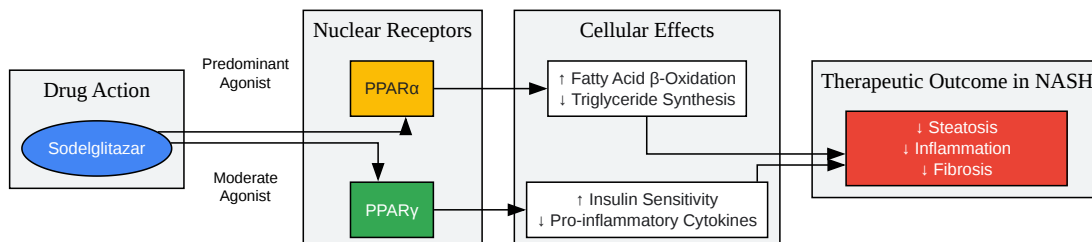
These application notes provide a summary of preclinical data and detailed protocols for utilizing **Sodelglitazar** in established research models of NASH.

Mechanism of Action

Sodelglitazar's therapeutic potential in NASH stems from its dual agonism of PPAR α and PPAR γ nuclear receptors.

- **PPAR α Activation:** Predominantly expressed in the liver, PPAR α is a key regulator of lipid metabolism. Its activation by **Sodelglitazar** increases the expression of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β -oxidation. This leads to a reduction in hepatic triglyceride accumulation (steatosis).
- **PPAR γ Activation:** While its primary role is in adipocyte differentiation, PPAR γ is also expressed in hepatocytes and hepatic stellate cells. **Sodelglitazar**'s moderate agonism of PPAR γ improves insulin sensitivity, reduces the production of pro-inflammatory cytokines like TNF- α and IL-6, and can prevent the activation of hepatic stellate cells, a key step in fibrogenesis.

The synergistic effect of activating both receptors addresses the core components of NASH pathology: steatosis, inflammation, and insulin resistance.



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Sodelglitazar's dual PPARα/γ signaling pathway in NASH.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Sodelglitazar** observed in various preclinical NASH research models.

Table 1: Effects of **Sodelglitazar** on Histological Parameters in Preclinical NASH Models

Parameter	Animal Model	Treatment Group	Dose	Duration	Result	Reference
NAFLD Activity Score (NAS)	Choline-deficient, high-fat diet (CDAHFD) mice	Saroglitazone	3 mg/kg	-	78% reduction in total NAS score	
CDAHFD mice	Pioglitazone	25 mg/kg	-	22% reduction in total NAS score		
CDAHFD mice	Fenofibrate	100 mg/kg	-	54% reduction in total NAS score		
Hepatic Steatosis	CDAHFD mice	Saroglitazone	3 mg/kg	-	Significant reduction	
CDAHFD mice	Pioglitazone/Fenofibrate	25/100 mg/kg	-	No significant effect		
Hepatocyte Ballooning	Western Diet/Sugar Water (DIAMOND™) mice	Saroglitazone	4 mg/kg/day	3 months	Eliminated hepatocyte ballooning	
Inflammation	CDAHFD mice	Saroglitazone	3 mg/kg	-	Significant reduction	
Fibrosis	CCl4-induced fibrosis model	Saroglitazone	4 mg/kg	-	Anti-fibrotic effect observed	

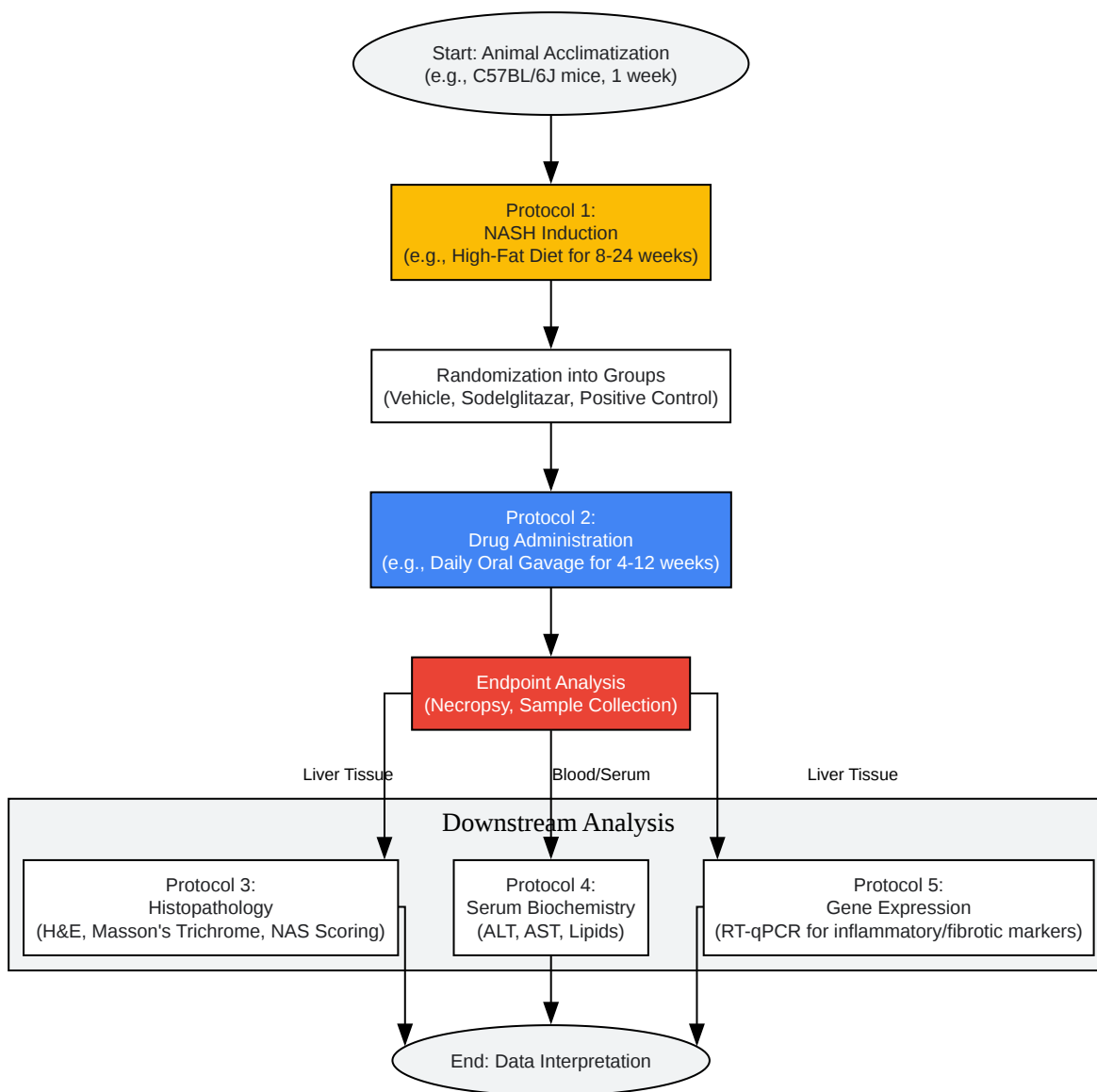
CDAHFD mice	Saroglitazar	3 mg/kg	-	Prevented development of fibrosis
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Table 2: Effects of **Sodelglitazar** on Serum Biomarkers in Preclinical NASH Models

Parameter	Animal Model	Treatment Group	Dose	Result	Reference
Alanine Aminotransferase (ALT)	CDAHFD mice	Saroglitazar	3 mg/kg	Significant reduction	
High-Fat diet rats	Saroglitazar	4 mg/kg	Significant reduction		
Aspartate Aminotransferase (AST)	CDAHFD mice	Saroglitazar	3 mg/kg	Significant reduction	
High-Fat diet rats	Saroglitazar	4 mg/kg	Significant reduction		
Total Cholesterol	DIAMOND™ mice	Saroglitazar	4 mg/kg/day	Significantly decreased	
Triglycerides	DIAMOND™ mice	Saroglitazar	4 mg/kg/day	Significantly decreased	
Fasting Insulin	DIAMOND™ mice	Saroglitazar	4 mg/kg/day	Significantly lowered	

Experimental Protocols

The following protocols provide detailed methodologies for inducing NASH in animal models and assessing the efficacy of **Sodelglitazar**.



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Experimental workflow for evaluating **Sodelglitazar** in a NASH model.

Protocol 1: Induction of NASH in a Rodent Model

This protocol describes a common dietary method for inducing NASH, which mimics the metabolic characteristics of the human disease.

Materials:

- Male C57BL/6J mice (8-10 weeks old).
- High-Fat Diet (HFD): Typically 45% to 60% kcal from fat, often supplemented with cholesterol (e.g., 1.25%) and fructose in drinking water (e.g., 23.1 g/L).
- Standard chow diet for control group.
- Animal housing and caging compliant with institutional guidelines.

Procedure:

- Acclimatize mice for at least one week under standard conditions with free access to standard chow and water.
- Randomly assign mice to a control group (standard diet) or a NASH induction group (HFD).
- Provide the respective diets and drinking water ad libitum.
- Monitor body weight and food/water consumption weekly.
- Continue the diet for a period of 8 to 34 weeks, depending on the desired severity of the NASH phenotype. Steatohepatitis with fibrosis is often observed after 16-24 weeks.

Protocol 2: Sodelglitazar Administration

Materials:

- **Sodelglitazar** powder.
- Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose in sterile water).
- Oral gavage needles (20-22 gauge, ball-tipped).

- Syringes.

Procedure:

- After the NASH induction period, divide the HFD-fed animals into treatment groups:
 - Vehicle Control (HFD + Vehicle).
 - **Sodelglitazar** (HFD + **Sodelglitazar**).
 - (Optional) Positive Control (e.g., HFD + Pioglitazone).
- Prepare a fresh suspension of **Sodelglitazar** in the vehicle daily. A typical dose for preclinical mouse models is 3-4 mg/kg body weight.
- Administer the assigned treatment to each mouse once daily via oral gavage. The volume is typically 5-10 mL/kg.
- Continue treatment for the designated study period (e.g., 4-12 weeks).

Protocol 3: Liver Histopathology Assessment

Liver biopsy remains the gold standard for diagnosing and staging NASH.

Materials:

- 10% neutral buffered formalin.
- Paraffin wax.
- Microtome.
- Glass slides.
- Hematoxylin and Eosin (H&E) staining reagents.
- Masson's Trichrome or Sirius Red staining reagents for fibrosis.
- Microscope.

Procedure:

- At the study endpoint, euthanize animals and immediately excise the liver.
- Fix a section of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours.
- Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
- Cut 4-5 μm thick sections using a microtome and mount on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain one set of slides with H&E to assess steatosis, inflammation, and hepatocyte ballooning.
- Stain a second set of slides with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).
- Score the slides for disease activity using the NAFLD Activity Score (NAS), which is the unweighted sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). Fibrosis is staged separately (F0-F4).

Protocol 4: Biochemical Analysis of Serum Markers

Materials:

- Blood collection tubes (e.g., with EDTA or serum separator).
- Centrifuge.
- Commercial assay kits for ALT, AST, total cholesterol, and triglycerides.
- Plate reader or automated biochemical analyzer.

Procedure:

- At the study endpoint, collect blood via a terminal procedure such as cardiac puncture.

- For serum, allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
- Collect the supernatant (serum) and store at -80°C until analysis.
- Measure the levels of ALT, AST, total cholesterol, and triglycerides using commercially available colorimetric assay kits according to the manufacturer's instructions.

Protocol 5: Hepatic Gene Expression Analysis

Analysis of gene expression provides insight into the molecular pathways affected by **Sodelglitazar**.

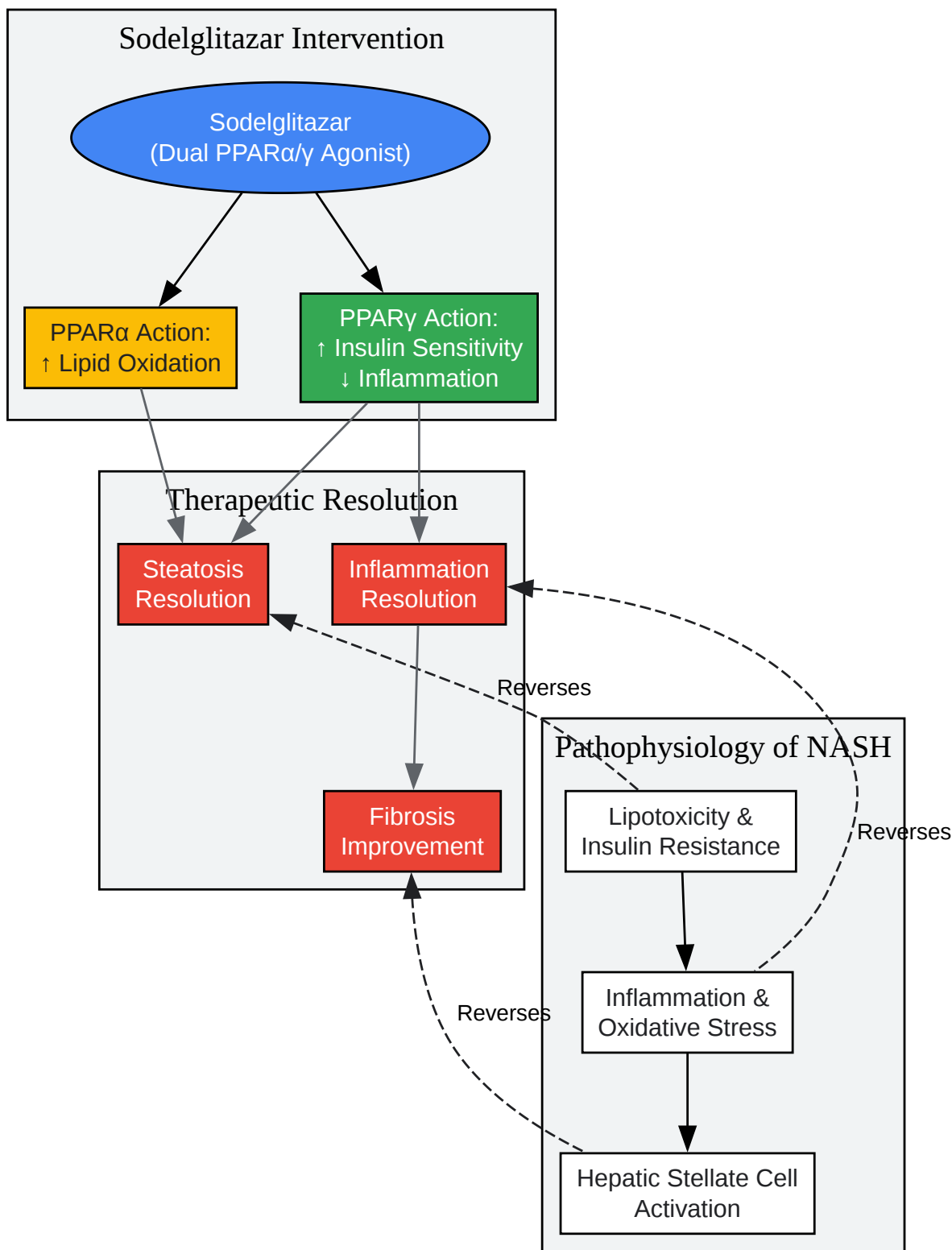
Materials:

- RNA stabilization solution (e.g., RNeasy) or liquid nitrogen.
- RNA extraction kit.
- Reverse transcription kit for cDNA synthesis.
- qPCR primers for target genes (e.g., *Tnf-α*, *Il-6*, *Tgf-β1*, *Col1a1*) and a housekeeping gene (e.g., *Gapdh*).
- qPCR master mix (e.g., SYBR Green).
- Real-time PCR system.

Procedure:

- Immediately after liver excision, place a small piece of liver tissue (approx. 30-50 mg) into an RNA stabilization solution or flash-freeze in liquid nitrogen. Store at -80°C.
- Extract total RNA from the liver tissue using a commercial kit. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
- Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

- Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
- Analyze the results using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control group.



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Logical relationship of **Sodelglitazar**'s actions on NASH pathology.

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